molecular formula C21H22N4O3 B2709757 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-22-6

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2709757
CAS No.: 1251608-22-6
M. Wt: 378.432
InChI Key: KKJWYKPJESQQLO-UHFFFAOYSA-N
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Description

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Acetamidobenzyl Group: This step involves the acylation of the imidazole derivative with 4-acetamidobenzyl chloride under basic conditions.

    Attachment of the Ethoxyphenyl Group: The final step includes the coupling of the intermediate with 4-ethoxyphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, solvent, and pH.

    Purification Techniques: Including recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as agonists or antagonists.

    Interact with DNA: By intercalating between base pairs and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-acetamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
  • 1-(4-acetamidobenzyl)-N-(4-chlorophenyl)-1H-imidazole-4-carboxamide
  • 1-(4-acetamidobenzyl)-N-(4-fluorophenyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-28-19-10-8-18(9-11-19)24-21(27)20-13-25(14-22-20)12-16-4-6-17(7-5-16)23-15(2)26/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJWYKPJESQQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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